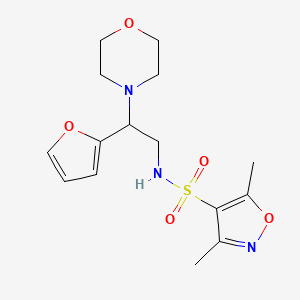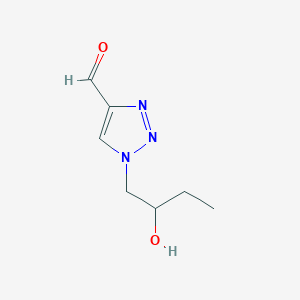
1-(2-羟基丁基)-1H-1,2,3-三唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as HTCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HTCA is a triazole derivative that is synthesized using a simple and efficient method.
科学研究应用
Organocatalysis and Oxidative Coupling Reactions
N-hydroxyimides, including 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde , serve as organocatalysts for aerobic oxidation and oxidative coupling reactions. In these processes, the corresponding imide-N-oxyl radicals play a crucial role by abstracting hydrogen atoms. The synthesized compound exhibits high solubility in low-polarity solvents, such as dichloromethane (DCM). Its stability is comparable to that of the non-tert-butylated analogue, naphthalimide-N-oxyl radical. Moreover, density functional theory (DFT) calculations reveal that the NO–H bond dissociation enthalpy (BDE) in the tert-butylated N-hydroxynaphthalimide is one of the highest in the N-hydroxyimide series, making it useful for catalyzing strong C–H bond oxidative cleavage .
Polymerization Reactions
The compound can find applications in free radical polymerization reactions. For instance, the (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer undergoes free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as an initiator. This reaction occurs in 1,4-dioxane at 65°C, resulting in 90% conversion within 6 hours .
Biomedical Applications
a. Bone Tissue Regeneration: The compound’s properties make it suitable for bone tissue regeneration. Researchers explore its potential in scaffolds or drug delivery systems to enhance bone healing and regeneration.
b. Wound Healing: Due to its solubility and stability, it could be incorporated into wound dressings or topical formulations to promote wound healing.
c. Cancer Therapy: Researchers investigate stimuli-responsive systems based on this compound for targeted drug delivery in cancer therapy.
d. Ophthalmic Applications: In ophthalmology, it may find use in contact lenses or ocular drug delivery systems, benefiting patients with eye conditions .
属性
IUPAC Name |
1-(2-hydroxybutyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIJHZMFOVTNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

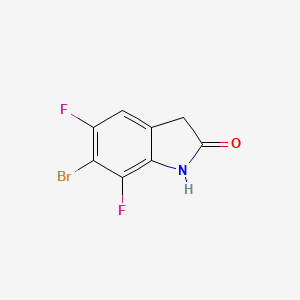
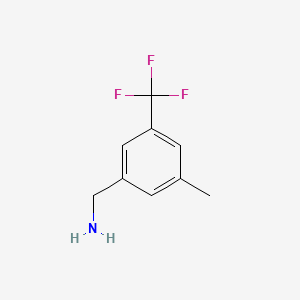
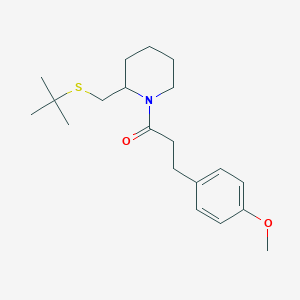


![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)
![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)
![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)
![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)
